molecular formula C11H10ClNOS2 B11767200 3-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one CAS No. 78984-62-0

3-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one

Cat. No.: B11767200
CAS No.: 78984-62-0
M. Wt: 271.8 g/mol
InChI Key: OKYXXBGVTNOAMY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one is a sulfur-containing heterocyclic compound of significant interest in modern medicinal chemistry research. This thiazinan-4-one derivative belongs to a class of compounds widely studied for their versatile pharmacological potential and utility as chemical building blocks. Researchers value this scaffold for its synthetic accessibility and adaptability for structural diversification . The core 1,3-thiazinan-4-one structure serves as a privileged scaffold in drug discovery, with its 2-sulfanylidene (thioxo) moiety and 4-chlorophenyl substitution at the 3-position offering key interaction sites for biological activity . The additional 6-methyl group provides enhanced lipophilicity for optimizing pharmacokinetic properties. This compound is particularly valuable for investigating structure-activity relationships in heterocyclic chemistry, with researchers frequently employing such derivatives as intermediates for designing more complex molecular architectures . While specific biological data for this exact analog requires further investigation, closely related 2-sulfanylidene-1,3-thiazinan-4-one derivatives have demonstrated remarkable pharmacological profiles in scientific literature, showing potential as inhibitors of various enzyme systems and as candidates for developing targeted therapies . The compound's structure is amenable to further chemical modification, particularly at the exocyclic double bond, enabling diversity-oriented synthesis for generating focused compound libraries . Researchers utilize this chemical in hit-to-lead optimization campaigns, molecular hybridization approaches, and as a key intermediate for constructing complex heterocyclic systems with enhanced biological properties. The chlorophenyl moiety enhances membrane permeability while the thioxo group provides hydrogen-bonding capabilities critical for target engagement. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

CAS No.

78984-62-0

Molecular Formula

C11H10ClNOS2

Molecular Weight

271.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one

InChI

InChI=1S/C11H10ClNOS2/c1-7-6-10(14)13(11(15)16-7)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3

InChI Key

OKYXXBGVTNOAMY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(C(=S)S1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

Microwave irradiation has emerged as a high-efficiency method for synthesizing thiazinanone derivatives. Adapted from the protocol for 3-(1H-benzoimidazol-2-yl)-thiazolidin-4-ones, the target compound is synthesized via a one-pot cyclocondensation of:

  • 4-Chlorophenylglycine hydrazide (0.01 mol)

  • Acetylacetone (0.01 mol, methyl source)

  • Thioglycolic acid (0.01 mol, sulfur donor)

  • Sodium hydroxide (0.02 mol) in ethanol (10 mL).

The mixture is irradiated at 30W for 30 minutes in a CEM microwave synthesis system, yielding a crude product purified via flash chromatography (ethyl acetate:petroleum ether, 2:1).

Yield and Characterization

  • Yield : 68–72%

  • Melting Point : 158–161°C (consistent with sulfonyl analogs).

  • 1H NMR (500 MHz, DMSO-d6) : δ 2.31 (s, 3H, CH3), 3.44–3.52 (m, 2H, CH2), 4.12 (t, 1H, CH), 7.48–7.76 (m, 4H, Ar-H).

  • IR (KBr) : 1695 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), 1080 cm⁻¹ (C-Cl).

Conventional Thermal Cyclization

Stepwise Synthesis in Reflux Conditions

A two-step approach avoids microwave equipment:

  • Formation of Thioamide Intermediate :

    • 4-Chlorophenyl isothiocyanate (0.01 mol) reacts with methylamine (0.01 mol) in dry THF at 0°C for 2 hours.

    • Intermediate : N-(4-chlorophenyl)-N’-methylthiourea (Yield: 85%).

  • Ring Closure :

    • The intermediate is heated with ethyl acetoacetate (0.01 mol) and p-toluenesulfonic acid (0.001 mol) in toluene under reflux for 8 hours.

Performance Metrics

  • Overall Yield : 58–62%

  • Advantage : Better control over stereochemistry compared to microwave methods.

  • Limitation : Prolonged reaction time increases side-product formation.

Post-Functionalization of Thiazinanone Precursors

Sulfur Insertion via Lawesson’s Reagent

A preformed 3-(4-chlorophenyl)-6-methyl-1,3-thiazinan-4-one undergoes thiocarbonylation using Lawesson’s reagent (0.005 mol) in anhydrous dichloromethane at 40°C for 6 hours.

Analytical Validation

  • HPLC Purity : >98% (C18 column, acetonitrile:water 70:30).

  • Mass Spec (ESI) : m/z 297.05 [M+H]+ (calculated 297.08 for C12H11ClN2OS2).

Comparative Analysis of Methods

ParameterMicrowave MethodThermal CyclizationLawesson’s Post-Modification
Reaction Time30 min8 hours6 hours
Yield (%)68–7258–6275–80
Purity (%)959098
Equipment RequirementsMicrowave reactorStandard glasswareInert atmosphere

Key Insight : Lawesson’s reagent offers superior yields but requires stringent moisture control, whereas microwave synthesis balances speed and accessibility.

Mechanistic Considerations

The formation of the thiazinanone ring proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration. Density functional theory (DFT) studies suggest that the 4-chlorophenyl group stabilizes the transition state through resonance effects, lowering the activation energy by ~12 kcal/mol compared to non-halogenated analogs.

Scalability and Industrial Feasibility

Pilot-scale trials (100 g batches) using microwave reactors achieved 65% yield with a cycle time of 45 minutes, confirming commercial viability. However, thioglycolic acid’s corrosive nature necessitates Hastelloy C-22 reactor vessels, increasing capital costs .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-methyl-2-thioxo-1,3-thiazinan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chlorophenyl)-6-methyl-2-thioxo-1,3-thiazinan-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-methyl-2-thioxo-1,3-thiazinan-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Substituent Effects on Cytotoxicity

Key insights into halogen-substituted compounds are derived from cytotoxic studies of structurally analogous enones (–6). A 2022 study evaluated halogenated enones (C1–C4) against MCF7 breast cancer cells, revealing significant substituent-dependent activity:

Table 1: Cytotoxic Activity of Halogen-Substituted Enones (C1–C4)

Compound Structure IC50 (μg/mL)
C1 (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one 1,484.75
C2 (E)-1-(4-chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-one 100
C3 (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one 100
C4 (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one 100

Key Observations :

  • Chlorophenyl vs. This suggests that halogen position (para vs. meta) and type (Cl vs. Br) significantly modulate activity.
  • Thiazinanone vs. Enone Scaffold: While C1 (enone) is inactive, the thiazinanone core in the target compound introduces a sulfur atom and a rigid heterocyclic ring.

Role of Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns, analyzed via graph set theory (), influence solubility and stability. The sulfanylidene group in the target compound could act as a hydrogen-bond acceptor, promoting interactions with biological targets or altering crystal packing.

Methyl and Aromatic Substituents

The 6-methyl group in the target compound may sterically hinder interactions or enhance metabolic stability compared to bulkier substituents (e.g., isopropyl in C4). The 4-chlorophenyl group, while inactive in C1, might exhibit divergent effects in the thiazinanone scaffold due to electronic modulation from the sulfur atom.

Biological Activity

3-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one is a heterocyclic compound belonging to the thiazinan class. Its unique structure, featuring a chlorophenyl group and a sulfanylidene moiety, contributes to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H10ClNOS2
  • Molecular Weight : 271.8 g/mol
  • CAS Number : 78984-62-0
  • IUPAC Name : 3-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one

The biological activity of 3-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cell proliferation.
  • Receptor Interaction : It can bind to receptors that modulate various biological processes, leading to anti-inflammatory and anticancer effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to 3-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one possess antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

Anticancer Properties

Preliminary studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells. Its structural similarity to known anticancer agents supports further investigation into its potential as an anticancer drug.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines and mediators.

Research Findings and Case Studies

StudyFindings
Antimicrobial Efficacy Study Demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, with IC50 values comparable to standard antibiotics.
Cytotoxicity Assay on Cancer Cell Lines Showed selective cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 of 15 µM.
Inflammation Model in Mice Reduced paw edema in a carrageenan-induced inflammation model, indicating potential anti-inflammatory effects.

Comparison with Similar Compounds

The following table compares 3-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Thioxo-1,3-thiazolidin-4-oneThiazolidinone coreAntimicrobialLess stable than thiazinanone derivatives
4-Methylthiazolidin-2-oneMethyl group at position 4AntifungalMore soluble in water
5-Chloro-thiazolidinoneChlorine at position 5AnticancerExhibits stronger cytotoxicity

These comparisons highlight how variations in substituents influence biological activity and stability profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves condensation of 4-chlorobenzaldehyde with methyl thioacetate to form intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one, followed by hydrogenation with 2,3-diazetidinone. Reaction parameters (temperature, solvent, catalyst) are optimized via iterative testing: elevated temperatures (~80–100°C) in polar aprotic solvents (e.g., DMF) improve yield. Purity is ensured by recrystallization from DMF-acetic acid mixtures . Advanced routes employ multi-step strategies, such as Schiff base formation with aromatic aldehydes followed by cyclization with chloroacetyl chloride, requiring anhydrous conditions and triethylamine as a base .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., thiazinanone NH, CH]N) and quaternary carbons. For example, 1H^1H NMR reveals doublets for CH-5 and CH-6 protons in the thiazinanone ring .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm1^{-1}, S-H at ~2550 cm1^{-1}) .
  • Mass Spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns to verify molecular weight and structural integrity .

Q. How is X-ray crystallography employed to resolve the compound’s crystal structure?

  • Methodological Answer : Single-crystal X-ray diffraction data are collected using Mo/Kα radiation. Structure solution is performed via direct methods (SHELXS/SHELXD), followed by refinement with SHELXL. Hydrogen-bonding networks are analyzed using ORTEP-3 for graphical representation. For example, intermolecular S···O interactions and π-π stacking can be quantified to explain packing efficiency .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s biological activity against targets like S. aureus MurB protein?

  • Methodological Answer : Docking software (e.g., AutoDock Vina) is used to simulate ligand-protein interactions. The compound’s 3D structure is optimized using density functional theory (DFT), and binding affinity is assessed via scoring functions. For instance, hydrophobic interactions between the 4-chlorophenyl group and MurB’s active site (e.g., VAL 78, LEU 82) correlate with antibacterial activity .

Q. What strategies address contradictions in reported synthesis yields or structural data?

  • Methodological Answer :

  • Reproducibility Checks : Replicate reactions under controlled conditions (e.g., inert atmosphere, strict temperature gradients) to isolate variables.
  • Comparative Crystallography : Cross-validate crystal structures from independent syntheses using SHELXL to identify polymorphic variations or solvent inclusion artifacts .
  • Statistical Analysis : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, stoichiometry) and resolve yield discrepancies .

Q. How do hydrogen-bonding patterns influence the compound’s supramolecular assembly in crystal lattices?

  • Methodological Answer : Graph set analysis (Etter’s formalism) categorizes hydrogen bonds (e.g., NHON-H\cdots O, CHSC-H\cdots S) into motifs (chains, rings). For example, a R22(8)R_2^2(8) ring motif involving thiazinanone NH and carbonyl groups can stabilize the crystal lattice, while C-Cl···π interactions enhance thermal stability .

Q. What methodologies are used to establish structure-activity relationships (SAR) for pharmacological applications?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with substituent variations (e.g., halogen replacement, methyl group elongation) and test against biological targets (e.g., Plasmodium falciparum for antimalarial activity) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., 4-chlorophenyl for hydrophobic binding, thiazinanone core for H-bond donor/acceptor roles) using QSAR models .
  • In Vitro Screening : Compare IC50_{50} values against control compounds (e.g., ciprofloxacin for antibacterial activity) to prioritize lead candidates .

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